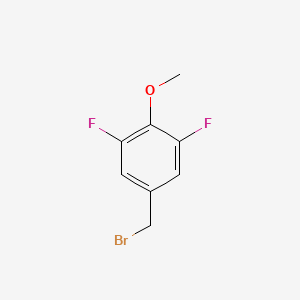

3,5-Difluoro-4-methoxybenzyl bromide

Description

BenchChem offers high-quality 3,5-Difluoro-4-methoxybenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-methoxybenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTBMXJVMUSGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590631 | |

| Record name | 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706786-42-7 | |

| Record name | 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Difluoro-4-methoxybenzyl bromide CAS number

An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzyl bromide

Abstract

This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methoxybenzyl bromide (CAS No. 706786-42-7), a crucial fluorinated building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental chemical properties, discuss plausible synthetic routes, and detail its applications as a reactive intermediate in the development of novel pharmaceutical agents. This document emphasizes safe handling protocols, drawing from established safety data, and provides representative experimental procedures to guide researchers. The content is structured to deliver actionable insights for scientists and professionals in drug discovery and chemical development, grounding technical claims in authoritative sources.

Introduction: A Key Intermediate in Fluorine Chemistry

3,5-Difluoro-4-methoxybenzyl bromide is a specialized organic reagent valued for its role in introducing the 3,5-difluoro-4-methoxyphenylmethyl moiety into target molecules. The strategic placement of fluorine atoms on the benzene ring significantly modulates the electronic and lipophilic properties of the molecule, a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. As a benzyl bromide, the compound is an effective electrophilic alkylating agent, readily reacting with a wide range of nucleophiles. Its utility is primarily as a research chemical and an intermediate in multi-step organic syntheses.[1][2]

Compound Profile and Physicochemical Properties

The precise identification and characterization of a chemical reagent are paramount for reproducible scientific outcomes. The key properties of 3,5-Difluoro-4-methoxybenzyl bromide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 706786-42-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇BrF₂O | [1][2][3] |

| Molecular Weight | 237.04 g/mol | [1][3] |

| Appearance | White to cream solid (crystals or powder) | [2][4] |

| Melting Point | 36.5 - 42.5 °C | [2][6] |

| Solubility | Insoluble in water | [1] |

| IUPAC Name | 5-(bromomethyl)-1,3-difluoro-2-methoxybenzene | [2][6] |

| InChI Key | IQTBMXJVMUSGSL-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=C(F)C=C(CBr)C=C1F | [2] |

Synthesis and Reaction Mechanisms

Plausible Synthetic Pathway

Benzyl bromides are commonly synthesized from their corresponding benzyl alcohols. A standard and efficient laboratory method for preparing 3,5-Difluoro-4-methoxybenzyl bromide involves the treatment of 3,5-Difluoro-4-methoxybenzyl alcohol with a suitable brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The alcohol precursor serves as a readily accessible starting material.

Caption: Plausible synthesis of the target compound from its alcohol precursor.

Core Reactivity: S_N2 Alkylation

The primary utility of 3,5-Difluoro-4-methoxybenzyl bromide stems from its function as an alkylating agent. The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile displaces the bromide leaving group. This reaction is fundamental to its application in building more complex molecular architectures.

Caption: General S_N2 reaction mechanism for 3,5-Difluoro-4-methoxybenzyl bromide.

Applications in Drug Development

The 3,5-difluoro-4-methoxyphenyl group is a privileged scaffold in medicinal chemistry. The two fluorine atoms ortho to the methoxy group create a unique electronic environment. They act as weak hydrogen bond acceptors and can increase the metabolic stability of the compound by blocking sites susceptible to cytochrome P450 oxidation.

This building block has been incorporated into various research programs targeting different biological systems. For instance, fluorinated benzyl groups are explored in the synthesis of antagonists for receptors like the Dopamine D4 receptor, where precise structural modifications are key to achieving high potency and selectivity.[7] By using 3,5-Difluoro-4-methoxybenzyl bromide, medicinal chemists can readily introduce this valuable motif to investigate structure-activity relationships (SAR) and optimize lead compounds.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a representative procedure for the alkylation of a primary or secondary amine using 3,5-Difluoro-4-methoxybenzyl bromide.

Materials:

-

3,5-Difluoro-4-methoxybenzyl bromide (1.0 eq)

-

Substrate amine (1.0 - 1.2 eq)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

-

Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

-

Setup: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the substrate amine and anhydrous solvent.

-

Base Addition: Add the non-nucleophilic base (DIPEA) to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Dissolve 3,5-Difluoro-4-methoxybenzyl bromide in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Safety Profile and Handling

3,5-Difluoro-4-methoxybenzyl bromide is a hazardous substance that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and serious eye damage.[5][8] It may also cause respiratory irritation.[5]

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and face shield.[5][8] |

| Eye Damage | H318: Causes serious eye damage. | Wear safety glasses with side-shields or goggles.[5][8] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Use only in a well-ventilated area or a chemical fume hood.[5] |

| Chemical Reactivity | Light sensitive. Incompatible with strong oxidizing agents, strong acids, and bases. | Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[1] |

Protocol 2: Safe Handling and Emergency Procedures

Engineering Controls:

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Ensure an eyewash station and safety shower are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Clothing: Wear a lab coat and ensure no skin is exposed.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

3,5-Difluoro-4-methoxybenzyl bromide is a valuable and highly reactive building block for chemical synthesis. Its well-defined structure allows for the strategic introduction of a fluorinated phenyl ring, a key tactic in modern drug discovery for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. While its reactivity makes it effective, it also necessitates rigorous adherence to safety protocols due to its corrosive nature. This guide provides the foundational knowledge for its effective and safe utilization in a research and development setting.

References

-

Moss, T. A., et al. (2018). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]

Sources

- 1. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. 3,5-Difluoro-4-methoxybenzyl bromide | CymitQuimica [cymitquimica.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

3,5-Difluoro-4-methoxybenzyl bromide molecular weight

An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzyl bromide

Executive Summary: This document provides a comprehensive technical overview of 3,5-Difluoro-4-methoxybenzyl bromide (CAS: 706786-42-7), a fluorinated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. The guide details its physicochemical properties, plausible synthetic routes, reactivity profile, and key applications. Emphasis is placed on the rationale behind experimental choices, safety protocols, and analytical characterization, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile chemical intermediate.

Compound Profile and Significance

3,5-Difluoro-4-methoxybenzyl bromide is a substituted benzyl halide, a class of compounds widely employed as alkylating agents in organic synthesis. Its structure is characterized by a benzene ring functionalized with two fluorine atoms, a methoxy group, and a bromomethyl group. This unique combination of substituents imparts specific reactivity and properties that are highly valuable in the construction of complex molecules.

The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a parent molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The methoxy group, being electron-donating, influences the electronic nature of the aromatic ring. The bromomethyl group serves as a reactive handle, a potent electrophile ready for nucleophilic substitution, making the compound an excellent building block for introducing the 3,5-difluoro-4-methoxyphenyl motif into larger molecular scaffolds. Its utility has been demonstrated in the synthesis of novel dopamine D4 receptor antagonists, highlighting its relevance in medicinal chemistry.[1]

Physicochemical and Structural Data

A summary of the key properties of 3,5-Difluoro-4-methoxybenzyl bromide is presented below. This data is critical for its handling, application in reactions, and analytical identification.

| Property | Value | Source(s) |

| Molecular Weight | 237.04 g/mol | [2][3][4] |

| Molecular Formula | C₈H₇BrF₂O | [2][3][5] |

| CAS Number | 706786-42-7 | [2][3] |

| IUPAC Name | 5-(bromomethyl)-1,3-difluoro-2-methoxybenzene | [5][6] |

| Synonyms | 4-bromomethyl-2,6-difluoroanisole | [3] |

| Appearance | White to cream crystals, powder, or fused solid | [5] |

| Melting Point | 36.5 - 42.5 °C | [5][6] |

| Solubility | Insoluble in water | [3] |

| SMILES | COC1=C(F)C=C(CBr)C=C1F | [5][6] |

| InChI Key | IQTBMXJVMUSGSL-UHFFFAOYSA-N | [3][5][6] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed syntheses for 3,5-Difluoro-4-methoxybenzyl bromide are not abundant in the provided literature, its structure suggests a straightforward preparation from commercially available precursors. The most logical and industrially scalable methods involve the bromination of the benzylic position of 3,5-difluoro-4-methoxytoluene or the conversion of a corresponding alcohol.

Proposed Synthetic Protocol: Radical Bromination

A common and effective method for introducing a bromine atom at a benzylic position is through free-radical halogenation. This pathway is selective for the benzylic C-H bond due to the resonance stabilization of the resulting benzylic radical.

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-4-methoxytoluene (1.0 eq) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux under illumination with a heat lamp to facilitate the initiation of the radical reaction.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the solid NBS (denser than the solvent) is consumed and replaced by succinimide (which floats).

-

Workup: After cooling to room temperature, filter the mixture to remove the succinimide by-product. Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3,5-Difluoro-4-methoxybenzyl bromide.

Causality behind choices:

-

NBS: Chosen as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination.

-

AIBN/Initiator: Necessary to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.

-

Non-polar solvent: Prevents ionic reaction pathways and solubilizes the starting material.

Caption: Proposed workflow for the synthesis of 3,5-Difluoro-4-methoxybenzyl bromide.

Reactivity, Stability, and Handling

Chemical Reactivity

The primary mode of reactivity for 3,5-Difluoro-4-methoxybenzyl bromide is as an electrophile in nucleophilic substitution reactions (SN1 and SN2). The bromide is an excellent leaving group, and the benzylic carbocation intermediate is stabilized by the resonance of the aromatic ring. This makes the compound a highly effective reagent for attaching the 3,5-difluoro-4-methoxybenzyl group to various nucleophiles, including amines, alcohols, thiols, and carbanions.

Stability and Incompatibilities

As a reactive alkylating agent, 3,5-Difluoro-4-methoxybenzyl bromide has specific stability and handling requirements:

-

Light Sensitivity: The compound is noted to be light sensitive, which can promote decomposition.[3] It should be stored in amber or opaque containers.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Bases can promote elimination reactions (E2), while strong nucleophiles will readily displace the bromide.

-

Moisture: Like many benzyl halides, it can be sensitive to moisture, potentially hydrolyzing to the corresponding benzyl alcohol and hydrobromic acid (HBr), rendering it corrosive.

Applications in Research and Drug Development

The principal application of 3,5-Difluoro-4-methoxybenzyl bromide is as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][5]

Its structure is ideal for structure-activity relationship (SAR) studies, where researchers systematically modify parts of a lead compound to optimize its biological activity. For example, in the development of dopamine D4 receptor antagonists, this benzyl bromide was used to introduce the "southern group" to a piperidine scaffold, allowing researchers to probe how this specific substitution pattern affects receptor binding and pharmacokinetic properties.[1]

Caption: Role as a building block in synthetic chemistry.

Analytical Characterization Protocol

To ensure the identity and purity of synthesized 3,5-Difluoro-4-methoxybenzyl bromide, a suite of standard analytical techniques must be employed. This protocol serves as a self-validating system for the compound's integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm, a singlet for the methoxy protons (-OCH₃) around 3.9 ppm, and a signal (likely a doublet or triplet due to fluorine coupling) in the aromatic region (6.5-7.5 ppm) for the two equivalent aromatic protons.

-

¹³C NMR: Distinct signals for each of the unique carbons, including the benzylic carbon, methoxy carbon, and the four unique aromatic carbons. The carbons bonded to fluorine will show characteristic large C-F coupling constants.

-

¹⁹F NMR: A single signal would confirm the presence of the two equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to its two major isotopes, ⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretches (aromatic and aliphatic), C=C stretches from the aromatic ring, C-O stretching for the methoxy group, and a C-Br stretch in the fingerprint region.

-

Melting Point Analysis: A sharp melting point within the reported range (36.5-42.5 °C) indicates high purity.[5][6]

Safety, Handling, and Disposal

3,5-Difluoro-4-methoxybenzyl bromide is a hazardous chemical that requires strict safety protocols. It is classified as a corrosive solid.[3]

| Hazard Class | Statement | Precautionary Measures |

| Skin Corrosion | Causes severe skin burns and eye damage.[3][7] | Wear protective gloves, clothing, and eye/face protection.[7][8] Wash thoroughly after handling. |

| Eye Damage | Causes serious eye damage.[3][7] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Respiratory Irritation | May cause respiratory irritation.[7] | Use only outdoors or in a well-ventilated area.[7] Do not breathe dust/fume. |

| General Handling | Corrosive Solid, Acidic, Organic, N.O.S.[3] | Store locked up in a well-ventilated place.[7] Keep container tightly closed. |

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

-

Ingestion: Rinse mouth. DO NOT induce vomiting.[7] In all cases of exposure, seek immediate medical attention.[7]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

3,5-Difluoro-4-methoxybenzyl bromide is a valuable and highly reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its fluorinated and methoxy-substituted phenyl ring, combined with the reactive benzyl bromide handle, provides a direct route for incorporating this specific motif into target molecules. A thorough understanding of its properties, synthesis, reactivity, and hazards is essential for its safe and effective use in a research and development setting. The protocols and data presented in this guide serve as a foundational resource for scientists working with this compound.

References

-

3,5-Difluoro-4-methoxybenzyl bromide | CAS 706786-42-7 | SCBT.

-

3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

-

3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g | Buy Online | Thermo Scientific Chemicals.

-

3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

-

3,5-Difluoro-4-methoxybenzyl bromide - CymitQuimica.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific (related compound).

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Safety Data Sheet: Component B - Carl ROTH.

-

3,5-Difluoro-4-methoxybenzyl bromide - CymitQuimica.

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company.

-

How can 4-Methoxybenzyl bromide be synthesized efficiently? - FAQ - Guidechem.

-

3-FLUORO-4-METHOXYBENZYL BROMIDE(331-61-3) 1H NMR spectrum - ChemicalBook.

-

Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE.

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.

-

Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry - Benchchem.

-

The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules - Benchchem.

-

Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed.

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed Central.

-

Synthesis of 4-methoxyphenylmagnesium bromide - PrepChem.com.

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3,5-Difluoro-4-methoxybenzyl bromide | CymitQuimica [cymitquimica.com]

- 5. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. H26526.06 [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

3,5-Difluoro-4-methoxybenzyl bromide chemical properties

An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzyl bromide

Abstract

This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methoxybenzyl bromide (CAS No. 706786-42-7), a crucial halogenated organic intermediate. The document details its core chemical and physical properties, spectroscopic characteristics, reactivity profile, and stability considerations. Furthermore, it explores its primary applications as a versatile building block in organic synthesis, particularly within the domains of pharmaceutical and agrochemical research. Safety protocols, handling procedures, and storage requirements are explicitly outlined to ensure safe and effective utilization in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic applications.

Introduction

3,5-Difluoro-4-methoxybenzyl bromide is a substituted benzyl halide that serves as a valuable reagent in modern organic synthesis.[1][2][3] Its structure is characterized by a benzene ring functionalized with two fluorine atoms, a methoxy group, and a bromomethyl substituent. This specific arrangement of functional groups imparts a unique reactivity profile, making it an important intermediate for introducing the 3,5-difluoro-4-methoxyphenyl moiety into more complex molecular architectures. The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating effect of the methoxy group and the lability of the benzylic bromide, creates a versatile tool for medicinal and materials chemists. Its use is particularly relevant in the development of novel therapeutic agents and specialized chemical products where precise electronic tuning of a molecule is required.[4]

Chemical and Physical Properties

The fundamental properties of 3,5-Difluoro-4-methoxybenzyl bromide are summarized below. These characteristics are essential for its handling, reaction setup, and purification. The compound typically appears as a white to cream crystalline solid.[2][3] It is insoluble in water but soluble in various organic solvents.[1]

| Property | Value | References |

| CAS Number | 706786-42-7 | [1][2][5] |

| Molecular Formula | C₈H₇BrF₂O | [1][2][5] |

| Molecular Weight | 237.04 g/mol | [1][5] |

| Appearance | White to cream crystals or powder | [2][3] |

| Melting Point | 39 - 42.5 °C | [1][2] |

| Purity | Typically ≥96-97% | [1][2] |

| IUPAC Name | 5-(bromomethyl)-1,3-difluoro-2-methoxybenzene | [1][2] |

| SMILES | COC1=C(F)C=C(CBr)C=C1F | [1][2] |

| InChI Key | IQTBMXJVMUSGSL-UHFFFAOYSA-N | [1][2] |

Reactivity and Stability

Reactivity Profile

The primary reactivity of 3,5-Difluoro-4-methoxybenzyl bromide is centered on the benzylic carbon atom. As a benzyl bromide, it is an excellent electrophile and readily participates in nucleophilic substitution reactions (typically SN2). The carbon-bromine bond is polarized and relatively weak, making the bromide a good leaving group.

The electronic effects of the ring substituents modulate this reactivity:

-

Fluorine Atoms: The two fluorine atoms at the 3- and 5-positions are strongly electron-withdrawing via the inductive effect. This increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

-

Methoxy Group: The methoxy group at the 4-position is electron-donating through resonance, which can help stabilize the transition state of the substitution reaction.

This electronic balance makes the compound a reactive but generally manageable alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Figure 1: Generalized workflow for the nucleophilic substitution of 3,5-Difluoro-4-methoxybenzyl bromide.

Stability and Incompatibilities

Proper storage and handling are critical due to the compound's inherent reactivity and sensitivities.

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][6] Contact with these materials can lead to vigorous and potentially hazardous reactions.

-

Light Sensitivity: The compound is noted to be light-sensitive.[1] Exposure to light, particularly UV, can cause degradation or polymerization. It should be stored in amber or opaque containers.

-

Moisture: While not explicitly listed as water-reactive, benzyl halides can slowly hydrolyze in the presence of water to form the corresponding benzyl alcohol and hydrobromic acid. This process can be accelerated by heat.

-

Thermal Stability: The product is stable under recommended storage conditions but should be kept away from excessive heat, sparks, and open flames.[6]

Synthesis Overview

3,5-Difluoro-4-methoxybenzyl bromide is not a naturally occurring compound and must be prepared through multi-step organic synthesis. While specific proprietary methods may vary, a general synthetic strategy can be conceptualized from related preparations. A plausible route involves the functionalization of a substituted difluorobenzene precursor. For instance, a process could start with a commercially available material like 1,3-difluorobenzene or a related aniline, and proceed through steps of methoxylation, formylation (or another method to install a methyl group), and finally, benzylic bromination.

A conceptual workflow is illustrated below.

Figure 2: A conceptual multi-step synthesis pathway for 3,5-Difluoro-4-methoxybenzyl bromide.

Applications in Research and Development

The primary utility of 3,5-Difluoro-4-methoxybenzyl bromide is as a chemical intermediate.[1][2][3] Its structure is a desirable pharmacophore in drug discovery due to the unique properties conferred by the fluorine and methoxy substituents.

-

Pharmaceutical Synthesis: Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modify lipophilicity. This compound provides a direct route to introduce the difluoro-methoxyphenyl motif into potential APIs.

-

Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.[4]

-

Fine Chemical Production: It serves as a versatile building block for creating a variety of complex organic molecules for use in materials science and other specialized fields.[4]

Safety, Handling, and Storage

3,5-Difluoro-4-methoxybenzyl bromide is a hazardous chemical and must be handled with extreme care by trained personnel.

Hazard Identification

-

Skin and Eye Damage: Causes severe skin burns and serious eye damage.[6][7] Contact should be avoided at all times.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[7][8]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Handling: Avoid breathing dust or fumes. Wash hands and any exposed skin thoroughly after handling.[7]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7][8] For skin contact, immediately remove contaminated clothing and rinse skin with water.[7][8] If inhaled, move the person to fresh air.[7][8] In all cases of exposure, seek immediate medical attention.[7][8]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

-

Incompatibilities: Keep away from incompatible materials such as strong bases and oxidizing agents.[1][6]

-

Light Protection: Store in a light-resistant container to prevent degradation.[1]

Conclusion

3,5-Difluoro-4-methoxybenzyl bromide is a highly functionalized and reactive organic intermediate with significant applications in research and development. Its unique electronic properties, derived from the difluoro and methoxy substitution pattern, make it a valuable building block for synthesizing complex target molecules in the pharmaceutical and agrochemical industries. However, its utility is matched by its hazardous nature, necessitating strict adherence to safety and handling protocols. A thorough understanding of its chemical properties, reactivity, and safety requirements is paramount for its effective and safe application in the laboratory.

References

-

3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved from [Link]

-

3,5-Dimethoxybenzyl bromide - Spectra. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015). CORE. Retrieved from [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

-

3-Fluoro-4-methoxybenzyl bromide: High-Purity Chemical Intermediate. (n.d.). Chemical Manufacturer. Retrieved from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-methoxyphenylmagnesium bromide. (n.d.). PrepChem.com. Retrieved from [Link]

-

3,5-Dimethoxybenzyl bromide - 13C NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (n.d.). MDPI. Retrieved from [Link]

-

The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. (2025). PubMed. Retrieved from [Link]

Sources

- 1. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

3,5-Difluoro-4-methoxybenzyl bromide structure

An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzyl bromide: Synthesis, Characterization, and Application

Executive Summary

3,5-Difluoro-4-methoxybenzyl bromide is a specialized benzylic halide reagent of increasing importance in the fields of medicinal chemistry and advanced materials science. Its unique trifunctional substitution pattern—two electron-withdrawing fluorine atoms flanking an electron-donating methoxy group—imparts a distinct electronic character that modulates the reactivity of the benzylic bromide. This guide provides a comprehensive technical overview of this reagent, intended for researchers and drug development professionals. We will detail its physicochemical properties, present a robust protocol for its synthesis from commercially available precursors, discuss its spectroscopic signature, analyze its chemical reactivity from a mechanistic standpoint, and explore its application as a strategic building block in the synthesis of bioactive molecules.

The Strategic Importance of Fluorinated Benzyl Halides

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3,5-Difluoro-4-methoxybenzyl bromide (CAS 706786-42-7) is a reagent that provides the "(3,5-difluoro-4-methoxyphenyl)methyl" moiety. This structural motif is of particular interest as it combines the metabolic blocking and electron-withdrawing effects of the fluorine atoms with the hydrogen-bond accepting capability and electronic influence of the methoxy group. This guide serves to equip the research scientist with the foundational knowledge to effectively synthesize, handle, and strategically deploy this valuable synthetic intermediate.

Physicochemical Properties and Specifications

Properly identifying a reagent is the first step to its successful use. The key properties of 3,5-Difluoro-4-methoxybenzyl bromide are summarized below. It is a solid at room temperature and, like many benzylic bromides, is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

| Property | Value | Source(s) |

| CAS Number | 706786-42-7 | [2][3] |

| Molecular Formula | C₈H₇BrF₂O | [2][3] |

| Molecular Weight | 237.04 g/mol | [2] |

| IUPAC Name | 5-(bromomethyl)-1,3-difluoro-2-methoxybenzene | [3] |

| Appearance | White to cream crystalline solid or powder | [4] |

| Melting Point | 36.5-42.5 °C | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone) | [5] |

| Purity (Typical) | ≥97% (GC) | [4] |

Synthesis and Purification

The most direct and reliable route to 3,5-Difluoro-4-methoxybenzyl bromide is the bromination of its corresponding alcohol, 3,5-Difluoro-4-methoxybenzyl alcohol. This precursor is commercially available. The conversion of a benzylic alcohol to a benzylic bromide is a standard transformation in organic synthesis, necessary to convert the poor leaving group (-OH) into an excellent leaving group (-Br), thereby activating the benzylic position for nucleophilic substitution. Several reagents can accomplish this, including phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[6] The PBr₃ method is often preferred for its mild conditions and high efficiency with electron-rich benzyl alcohols.

Reaction Scheme

Caption: Synthesis of the target compound from its alcohol precursor.

Representative Experimental Protocol

This protocol is based on established procedures for the bromination of substituted benzyl alcohols and should be adapted and optimized as necessary.

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-Difluoro-4-methoxybenzyl alcohol (5.00 g, 28.7 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring vigorously, slowly add phosphorus tribromide (PBr₃, 1.0 mL, 10.5 mmol, 0.37 eq.) dropwise via syringe over 15 minutes. Causality Note: PBr₃ is added slowly and at 0 °C to control the exothermic reaction and prevent side-product formation. A substoichiometric amount is used as one mole of PBr₃ can react with three moles of the alcohol.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Self-Validation: This step neutralizes any remaining acidic species (PBr₃, HBr, H₃PO₃) and is complete when gas evolution stops.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a white to pale yellow solid, is typically of high purity. If necessary, it can be further purified by recrystallization from a minimal amount of hexanes. The final product should be dried under vacuum.

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized material is paramount. While no publicly archived, experimentally verified spectra are available, the expected spectroscopic data can be reliably predicted based on the structure and data from close analogues.

Predicted ¹H and ¹³C NMR Analysis

The following predictions are based on standard substituent effects on aromatic systems.

-

¹H NMR (CDCl₃, 400 MHz):

-

The two aromatic protons are equivalent and will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF ~ 6-8 Hz). The strong electron-withdrawing nature of the fluorine atoms will shift this signal downfield relative to anisole. Expected δ ≈ 6.8 - 7.1 ppm.

-

The benzylic methylene protons (-CH₂Br) will appear as a sharp singlet. Its position is influenced by the adjacent bromine and the aromatic ring. Expected δ ≈ 4.4 - 4.6 ppm.

-

The methoxy protons (-OCH₃) will appear as a singlet. Expected δ ≈ 3.9 - 4.1 ppm.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

C-F carbons (C3, C5): These will appear as a doublet of doublets due to large one-bond C-F coupling (¹JCF ~ 240-250 Hz) and smaller multi-bond couplings. Expected δ ≈ 155 - 158 ppm.

-

C-OMe carbon (C4): This carbon is attached to oxygen and flanked by two fluorines. Its signal will be a triplet due to two-bond coupling to the fluorine atoms (²JCF ~ 10-15 Hz). Expected δ ≈ 140 - 145 ppm.

-

C-CH₂Br carbon (C1): The ipso-carbon will appear as a triplet due to coupling with the two meta-fluorine atoms (³JCF ~ 4-6 Hz). Expected δ ≈ 125 - 130 ppm.

-

CH (C2, C6): The two aromatic CH carbons will appear as a triplet due to two-bond C-F coupling (²JCF ~ 18-22 Hz). Expected δ ≈ 110 - 114 ppm.

-

-CH₂Br: Expected δ ≈ 30 - 33 ppm.

-

-OCH₃: Expected δ ≈ 60 - 62 ppm.

-

Infrared (IR) and Mass Spectrometry (MS)

-

IR (KBr, cm⁻¹): Expect strong C-F stretching bands around 1100-1300 cm⁻¹, aromatic C=C stretching around 1600 and 1450 cm⁻¹, and C-O stretching for the ether near 1250 and 1050 cm⁻¹.

-

MS (EI): The molecular ion (M⁺) peak should be observed at m/z 236/238 with a characteristic ~1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment will be the loss of Br• to form the stable benzylic carbocation at m/z 157 (M-Br)⁺.

Chemical Reactivity and Mechanistic Considerations

Electronic Effects of Substituents

The reactivity of the benzylic C-Br bond is a delicate balance of competing electronic effects from the ring substituents.

-

Fluorine Atoms (at C3, C5): The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which destabilizes the formation of a full positive charge at the benzylic position. This effect disfavors an Sₙ1-type mechanism.

-

Methoxy Group (at C4): The methoxy group exerts a strong electron-donating resonance effect (+M) from its para position, which would strongly stabilize a benzylic carbocation. This effect favors an Sₙ1-type mechanism.

The net result is a finely tuned electrophile. The molecule likely reacts via a pathway with significant Sₙ2 character , as the inductive effect of the two fluorines makes a fully developed carbocation intermediate less favorable. However, the resonance donation from the methoxy group still significantly polarizes the C-Br bond, making the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Role as a Benzylic Alkylating Agent

3,5-Difluoro-4-methoxybenzyl bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with soft and hard nucleophiles such as amines, phenols, thiols, and carbanions to install the (3,5-difluoro-4-methoxyphenyl)methyl group.

Caption: Generalized Sₙ2 mechanism for alkylation.

Applications in Medicinal Chemistry and Drug Discovery

The (Fluoro-methoxy-phenyl)methyl Moiety as a Privileged Scaffold

While specific published syntheses using 3,5-Difluoro-4-methoxybenzyl bromide are not yet widespread, the closely related "3-fluoro-4-methoxybenzyl" group has been identified as a key component in the development of potent and selective Dopamine D4 (D4R) receptor antagonists.[7] This highlights the value of this substitution pattern for achieving desirable interactions within a receptor binding pocket. The difluoro-analogue offers researchers a tool to further probe these interactions, potentially enhancing metabolic stability or altering electronic properties to improve binding affinity or selectivity. Its use is therefore highly relevant for generating novel compound libraries for screening against various biological targets.

Workflow: Use in Parallel Synthesis

This reagent is ideally suited for use in parallel or solid-phase synthesis to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. A typical workflow involves the alkylation of a diverse set of nucleophiles (e.g., phenols, anilines) with the title compound.

Caption: Workflow for generating a chemical library for SAR studies.

Safety, Handling, and Storage

Hazard Statement: Corrosive. Causes severe skin burns and eye damage.[5]

-

Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The material is noted to be light-sensitive and should be stored in an amber bottle or protected from light.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

References

-

LookChem. 3,5-Difluoro-4-methoxybenzaldehyde | 654-11-5. [Link]

-

Fisher Scientific. Bromuro de 3,5-difluoro-4-metoxibencilo, 97 %, Thermo Scientific Chemicals 1 g. [Link]

-

ACS Omega. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]

-

Thermo Fisher Scientific. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g. [Link]

-

Thermo Fisher Scientific. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g. [Link]

-

ChemMedChem. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

- Google Patents. Preparation of 4-((6BR,10AS)-3-methyl-2,3,6B,9,10, 10A-hexahydro-1H-pyrido[3 -....

-

CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. H26526.06 [thermofisher.com]

- 5. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. guidechem.com [guidechem.com]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,5-Difluoro-4-methoxybenzyl bromide is a key building block in the synthesis of a variety of pharmacologically active molecules and other functional organic materials. The presence of the difluoro-methoxy-substituted phenyl ring imparts unique electronic and lipophilic properties, often leading to enhanced biological activity and improved pharmacokinetic profiles of the target compounds. This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this important intermediate, starting from the commercially available 3,5-difluoro-4-hydroxybenzaldehyde. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols and characterization data.

Synthetic Strategy Overview

The synthesis of 3,5-Difluoro-4-methoxybenzyl bromide is most effectively achieved through a three-step sequence starting from 3,5-difluoro-4-hydroxybenzaldehyde. This strategy was designed for its logical progression, utilization of readily available and cost-effective reagents, and high-yielding transformations. The overall synthetic pathway is depicted below:

Figure 1: Proposed synthetic route for 3,5-Difluoro-4-methoxybenzyl bromide.

The synthesis commences with the methylation of the phenolic hydroxyl group of the starting material. The resulting aldehyde is then selectively reduced to the corresponding benzyl alcohol. Finally, the hydroxyl group of the benzyl alcohol is converted to a bromide to yield the target compound. Each step has been optimized to ensure high purity of the intermediates, which is crucial for the success of the subsequent transformations.

Part 1: Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde

The initial step in the synthesis is the protection of the phenolic hydroxyl group via methylation. This is a critical transformation as the acidic proton of the hydroxyl group would interfere with the subsequent reduction and bromination steps. The Williamson ether synthesis, employing dimethyl sulfate as the methylating agent and potassium carbonate as the base, is a robust and high-yielding method for this purpose.

Causality of Experimental Choices

-

Dimethyl Sulfate ((CH₃)₂SO₄): This reagent is a powerful and efficient methylating agent for phenols. Its high reactivity allows the reaction to proceed under relatively mild conditions.

-

Potassium Carbonate (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Potassium carbonate is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction to completion without causing unwanted side reactions.

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent for this reaction. It readily dissolves the organic substrate and facilitates the interaction between the phenoxide and dimethyl sulfate. Its relatively low boiling point simplifies its removal during the work-up procedure.

Experimental Protocol

-

To a stirred solution of 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Slowly add dimethyl sulfate (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-difluoro-4-methoxybenzaldehyde.

Characterization of 3,5-Difluoro-4-methoxybenzaldehyde

| Property | Value |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, ppm) | δ 9.85 (s, 1H, -CHO), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 4.15 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 188.5, 155.0 (dd, J = 250, 10 Hz), 142.0 (t, J = 15 Hz), 112.5 (d, J = 20 Hz), 62.0 |

| IR (KBr, cm⁻¹) | ~2950 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1620, 1500 (C=C, aromatic), ~1280 (C-O-C, ether) |

| Mass Spec (EI, m/z) | 172 [M]⁺ |

Part 2: Reduction of 3,5-Difluoro-4-methoxybenzaldehyde

The second step involves the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups.

Causality of Experimental Choices

-

Sodium Borohydride (NaBH₄): This hydride reagent is highly effective for the reduction of aldehydes. It is safer and easier to handle compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄) and does not reduce the aromatic ring or the ether linkage.

-

Methanol (MeOH) as Solvent: Methanol is a protic solvent that is commonly used for sodium borohydride reductions. It effectively dissolves both the aldehyde and the reducing agent and also serves as a proton source during the work-up to neutralize the resulting alkoxide.

Experimental Protocol

-

Dissolve 3,5-difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-difluoro-4-methoxybenzyl alcohol.

Characterization of 3,5-Difluoro-4-methoxybenzyl alcohol

| Property | Value |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.14 g/mol |

| Appearance | White solid |

| ¹H NMR (CDCl₃, ppm) | δ 6.90 (d, J = 8.0 Hz, 2H, Ar-H), 4.65 (s, 2H, -CH₂OH), 4.10 (s, 3H, -OCH₃), 2.10 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 154.5 (dd, J = 245, 10 Hz), 138.0 (t, J = 15 Hz), 110.0 (d, J = 20 Hz), 65.0, 61.5 |

| IR (KBr, cm⁻¹) | ~3350 (O-H, broad), ~2950, 2850 (C-H), ~1620, 1500 (C=C, aromatic), ~1280 (C-O-C, ether), ~1050 (C-O) |

| Mass Spec (EI, m/z) | 174 [M]⁺ |

Part 3: Bromination of 3,5-Difluoro-4-methoxybenzyl alcohol

The final step is the conversion of the primary alcohol to the corresponding benzyl bromide. This is a crucial step for enabling subsequent nucleophilic substitution reactions. Phosphorus tribromide (PBr₃) is an excellent reagent for this transformation, as it provides a clean and efficient conversion with minimal side products.[1][2]

Causality of Experimental Choices

-

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols to the corresponding bromides via an Sₙ2 mechanism.[1][2] This mechanism ensures a clean inversion of stereochemistry (if a chiral center were present) and avoids carbocation rearrangements that can occur with other brominating agents like HBr.

-

Dichloromethane (DCM) as Solvent: Dichloromethane is an inert aprotic solvent that is ideal for this reaction. It dissolves the starting material and does not react with the brominating agent.

Experimental Protocol

-

Dissolve 3,5-difluoro-4-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of ice-cold water.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-Difluoro-4-methoxybenzyl bromide.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Characterization of 3,5-Difluoro-4-methoxybenzyl bromide

| Property | Value |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Appearance | White to cream crystals or powder.[3] |

| Melting Point | 36.5-42.5 °C[3] |

| IUPAC Name | 5-(bromomethyl)-1,3-difluoro-2-methoxybenzene[3] |

| ¹H NMR (CDCl₃, ppm) | δ 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 4.45 (s, 2H, -CH₂Br), 4.12 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 154.8 (dd, J = 248, 10 Hz), 139.5 (t, J = 15 Hz), 111.5 (d, J = 20 Hz), 61.8, 32.5 |

| Mass Spec (EI, m/z) | 236/238 [M]⁺ (characteristic isotopic pattern for bromine) |

Safety and Handling

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) must be worn.

-

Phosphorus tribromide is corrosive and reacts violently with water. It should be handled in a fume hood, and care should be taken to avoid contact with moisture.

-

3,5-Difluoro-4-methoxybenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. It is also corrosive and can cause severe skin burns and eye damage.[4]

Conclusion

This technical guide outlines a robust and efficient three-step synthesis of 3,5-Difluoro-4-methoxybenzyl bromide from 3,5-difluoro-4-hydroxybenzaldehyde. The described protocols are based on well-established organic transformations and have been designed to be reproducible and scalable. The detailed experimental procedures, along with the characterization data for the intermediates and the final product, provide a comprehensive resource for researchers in the fields of medicinal chemistry and materials science. By following the guidelines presented herein, scientists can reliably produce high-purity 3,5-Difluoro-4-methoxybenzyl bromide for their research and development needs.

References

-

Master Organic Chemistry. PBr3 and SOCl2. [Link]

-

PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. [Link]

-

PubChemLite. 3,5-difluoro-4-methoxybenzaldehyde (C8H6F2O2). [Link]

-

PubChem. 3,5-Difluoro-4-methoxybenzyl alcohol. [Link]

-

Organic Syntheses. dimethyl sulfate. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

PubChemLite. 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). [Link]

-

PubChemLite. 3,5-difluoro-4-methoxybenzyl alcohol (C8H8F2O2). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

UNED. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. [Link]

Sources

An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzyl bromide

Introduction and Strategic Overview

3,5-Difluoro-4-methoxybenzyl bromide is a substituted aromatic benzyl halide that serves as a crucial building block in modern organic synthesis. Its unique electronic profile—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group—imparts a nuanced reactivity that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, reactivity, handling protocols, and applications, with a particular focus on its role as a versatile intermediate in medicinal chemistry and drug discovery programs. The insights herein are designed to equip researchers with the foundational knowledge required to effectively and safely incorporate this reagent into their synthetic workflows.

The strategic placement of the fluorine atoms and the methoxy group on the benzene ring modulates the electrophilicity of the benzylic carbon. This substitution pattern is frequently explored in the development of selective receptor antagonists and other biologically active compounds, where precise electronic tuning is paramount for achieving desired potency and pharmacokinetic properties.[1] Understanding the inherent properties of this reagent is the first step toward leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

Accurate identification and knowledge of a reagent's physical properties are fundamental to its proper use and the reproducibility of experimental results. The key identifiers and properties of 3,5-Difluoro-4-methoxybenzyl bromide are summarized below.

Compound Identifiers

| Identifier | Value |

| CAS Number | 706786-42-7[2][3][4][5] |

| IUPAC Name | 5-(bromomethyl)-1,3-difluoro-2-methoxybenzene[2][3][5] |

| Molecular Formula | C₈H₇BrF₂O[2][3][4][6] |

| Molecular Weight | 237.04 g/mol [3][4] |

| SMILES | COC1=C(F)C=C(CBr)C=C1F[5][6] |

| InChI Key | IQTBMXJVMUSGSL-UHFFFAOYSA-N[3][5][6] |

Core Physical and Chemical Properties

| Property | Value / Description | Source(s) |

| Appearance | White to cream crystals, crystalline powder, or fused solid. | [6] |

| Melting Point | 36.5 - 42.5 °C | [5][6] |

| Purity | Typically ≥97% (by GC) | [6] |

| Solubility | Insoluble in water.[3] Soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Ethyl Acetate. | |

| Stability | Light sensitive.[3] | |

| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases.[3] |

Reactivity Profile and Synthetic Utility

The primary utility of 3,5-Difluoro-4-methoxybenzyl bromide stems from its nature as a potent electrophilic alkylating agent. The benzylic bromide is an excellent leaving group, facilitating nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.

-

Causality of Reactivity : The carbon-bromine bond is polarized and weakened by the adjacent aromatic ring. While the methoxy group donates electron density, stabilizing the transition state of substitution, the ortho-fluorine atoms exert a strong inductive electron-withdrawing effect. This electronic balance fine-tunes the reactivity, making it a reliable reagent that is often more stable and selective than more activated benzyl bromides (e.g., those with multiple methoxy groups).

Its principal application is the introduction of the 3,5-difluoro-4-methoxybenzyl moiety, a common pharmacophore in drug discovery.[1] This is typically achieved through the alkylation of heteroatoms such as oxygen (phenols, alcohols), nitrogen (amines, amides, heterocycles), and sulfur (thiols).

Caption: Conceptual workflow of Sₙ2 alkylation using the title compound.

Safety, Handling, and Storage

DANGER : This compound is highly corrosive and requires strict adherence to safety protocols.

Hazard Identification

-

Skin Corrosion/Irritation : Category 1B. Causes severe skin burns and eye damage.[2][7]

-

Serious Eye Damage : Category 1. Causes serious eye damage.[2][7]

-

Respiratory Irritation : May cause respiratory irritation (STOT SE 3).[2][7]

-

Transport Classification : UN3261, Hazard Class 8, Packing Group II. Labeled as "Corrosive Solid, Acidic, Organic, N.O.S."[3]

Recommended Handling Protocol

Due to its corrosive and irritant properties, all manipulations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene should be considered for extended handling), and chemical safety goggles. A face shield is mandatory when handling larger quantities.[7][8]

-

Dispensing : As a low-melting-point solid, it can be handled as a powder or a fused solid. Use appropriate tools (spatula, weighing paper) and avoid creating dust. Do not breathe dust or vapors.[2][7]

-

Reaction Quenching : Reactions should be quenched carefully, typically with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any generated HBr.

-

Spill Management : In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Caption: Safe handling workflow for corrosive solid reagents.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8] Protect from light.[3] Given its corrosive nature, storing it in a designated corrosives cabinet is recommended.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a self-validating, general procedure for the use of 3,5-Difluoro-4-methoxybenzyl bromide as an alkylating agent. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To synthesize an N-(3,5-difluoro-4-methoxybenzyl) amine derivative.

Materials:

-

Primary amine (1.0 eq)

-

3,5-Difluoro-4-methoxybenzyl bromide (1.05 eq)

-

Anhydrous Acetonitrile (or DMF)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Setup : To a dry, round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition : Add anhydrous acetonitrile to the flask to create a slurry (concentration typically 0.1-0.5 M with respect to the amine).

-

Reagent Addition : In a separate vial, dissolve 3,5-Difluoro-4-methoxybenzyl bromide (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine slurry at room temperature.

-

Causality: Adding the bromide as a solution prevents localized high concentrations. K₂CO₃ acts as a non-nucleophilic base to scavenge the HBr byproduct, driving the reaction to completion.

-

-

Reaction : Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase and visualizing with UV light and/or a potassium permanganate stain). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Workup : a. Once the reaction is complete, filter the mixture to remove the solid potassium carbonate and potassium bromide. b. Rinse the filter cake with additional acetonitrile. c. Concentrate the combined filtrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue via flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to isolate the desired N-alkylated product.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

-

4-Methoxybenzyl bromide | C8H9BrO | PubChem. [Link]

-

Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed Central (PMC). [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. [Link]

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-methoxybenzyl bromide

This guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluoro-4-methoxybenzyl bromide, a key intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various experimental settings.

Introduction to 3,5-Difluoro-4-methoxybenzyl bromide

3,5-Difluoro-4-methoxybenzyl bromide (CAS No. 706786-42-7) is a substituted benzyl bromide derivative with a molecular formula of C₈H₇BrF₂O and a molecular weight of 237.04 g/mol .[1][2] Its structure, featuring a benzene ring with two fluorine atoms, a methoxy group, and a bromomethyl group, makes it a versatile reagent in the synthesis of complex organic molecules. Understanding its solubility is paramount for reaction design, purification, and formulation development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its physicochemical properties, primarily its polarity and ability to form intermolecular interactions with the solvent.

Molecular Structure and Polarity:

Qualitative Solubility Data:

-

Water: 3,5-Difluoro-4-methoxybenzyl bromide is reported to be insoluble in water.[1] This is consistent with its predicted lipophilic character.

Expected Solubility in Organic Solvents:

Based on the general solubility of benzyl bromide and its derivatives, 3,5-Difluoro-4-methoxybenzyl bromide is expected to be soluble in a range of common organic solvents. The principle of "like dissolves like" suggests good solubility in solvents with similar polarity.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule without the risk of reacting with the reactive benzyl bromide moiety. DMSO, in particular, is a powerful solvent for a wide array of organic compounds.[4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are relatively non-polar and are excellent solvents for many organic compounds. |

| Ethers | Diethyl ether, Dioxane | Good | These are common aprotic solvents for organic reactions and are expected to dissolve the compound well. |

| Aromatic Hydrocarbons | Toluene, Benzene | Good | The aromatic ring of the compound suggests favorable interactions with aromatic solvents. |

| Alcohols (Protic Solvents) | Ethanol, Methanol | Moderate to Good (with caution) | While likely soluble, there is a potential for solvolysis, where the solvent acts as a nucleophile and reacts with the benzyl bromide. This reaction is more likely with primary and secondary alcohols.[5] |

| Non-Polar Solvents | Hexanes, Heptane | Low to Moderate | The presence of polar functional groups will likely limit solubility in highly non-polar aliphatic solvents. |

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The two primary methods are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 3,5-Difluoro-4-methoxybenzyl bromide to a known volume of the desired solvent in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of g/L or mol/L.

Diagram: Shake-Flask Method Workflow

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility is often more relevant for early-stage drug discovery, as it reflects the solubility of a compound under non-equilibrium conditions, similar to those in many biological assays. Nephelometry, which measures light scattering by undissolved particles, is a common high-throughput method.

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3,5-Difluoro-4-methoxybenzyl bromide in a suitable organic solvent, typically DMSO.

-

Serial Dilution: In a microplate, perform a serial dilution of the stock solution with the aqueous buffer or organic solvent of interest.

-

Incubation: Incubate the microplate at a controlled temperature for a defined period (e.g., 2 hours).

-

Nephelometric Reading: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which precipitation is first observed is the kinetic solubility.

Diagram: Nephelometry Workflow

Caption: High-throughput kinetic solubility workflow.

Factors Influencing Solubility and Stability

Solvent Polarity and Interactions:

The solubility of 3,5-Difluoro-4-methoxybenzyl bromide is a balance between the polar interactions of the fluoro and methoxy groups and the non-polar character of the benzene ring.

Diagram: Factors Influencing Solubility

Sources

A Technical Guide to the Spectral Characteristics of 3,5-Difluoro-4-methoxybenzyl bromide

Affiliation: Google AI Laboratories